Flavothebanone

Description

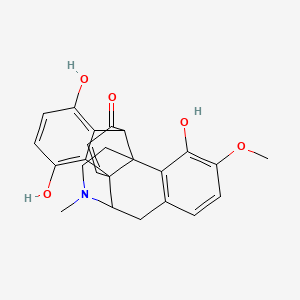

Flavothebanone is a synthetic flavone derivative characterized by a chromen-4-one core structure with substituted aromatic rings. Based on its synthetic pathway described in , it is structurally analogous to compounds 30a (3-(Benzo[d][1,3]dioxol-5-yl)-7-hydroxy-4H-chromen-4-one) and 30b (8-methyl derivative). Its synthesis involves condensation reactions using catalysts like zinc chloride and boron trifluoride etherate, followed by hydrolysis and recrystallization to yield yellow or red amorphous solids . Key structural features include:

- A 7-hydroxyl group on the chromen-4-one ring.

- A benzo[d][1,3]dioxol-5-yl substituent at the 3-position.

Spectroscopic data (¹H NMR, IR, HRMS) confirm its purity and regiochemistry. For instance, ¹H NMR of 30a shows distinct signals for aromatic protons (δ 6.15–7.85 ppm) and coupling constants consistent with flavone scaffolds .

Properties

CAS No. |

507-78-8 |

|---|---|

Molecular Formula |

C24H23NO5 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

4,7,16-trihydroxy-15-methoxy-20-methyl-20-azahexacyclo[8.7.3.32,9.01,9.03,8.012,17]tricosa-3,5,7,12(17),13,15,21-heptaen-23-one |

InChI |

InChI=1S/C24H23NO5/c1-25-10-9-24-19-12(3-6-16(30-2)22(19)29)11-17(25)23(24)8-7-15(28)21(24)18-13(26)4-5-14(27)20(18)23/h3-8,17,21,26-27,29H,9-11H2,1-2H3 |

InChI Key |

GBGWHBWKYRGXRK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)OC)O)C6=C(C=CC(=C46)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Flavothebanone can be synthesized through various chemical reactions involving the cyclization of chalcones. The most common method involves the oxidative cyclization of o-hydroxychalcones under acidic conditions. This reaction typically requires a catalyst such as ferric chloride or iodine and is carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of flavonoids like this compound often involves the use of natural deep eutectic solvents (NADES) for extraction from plant materials. This method is environmentally friendly and efficient, allowing for high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Flavothebanone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids, which have different biological activities.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products Formed

The major products formed from these reactions include quinones, dihydroflavonoids, and various substituted derivatives, each with unique biological properties .

Scientific Research Applications

Flavothebanone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids and their derivatives.

Biology: this compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.

Medicine: Research has shown that this compound has potential anticancer properties, making it a candidate for drug development.

Industry: This compound is used in the food and cosmetic industries for its antioxidant properties, which help in preserving products and enhancing their health benefits

Mechanism of Action

Flavothebanone exerts its effects through various molecular mechanisms:

Antioxidant Activity: It neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation

Comparison with Similar Compounds

Comparison with Similar Compounds

Flavothebanone vs. Robustaflavone

Robustaflavone is a naturally occurring biflavonoid composed of two apigenin units linked via a 6-8' bond. Key differences include:

Functional Contrast: Robustaflavone’s biflavonoid structure enhances binding to viral proteases, while this compound’s monoflavone design may optimize solubility for small-molecule drug development .

This compound vs. Compound 30a

Compound 30a (3-(Benzo[d][1,3]dioxol-5-yl)-7-hydroxy-4H-chromen-4-one) shares this compound’s core but differs in substituent positioning:

Structural Implications: Methyl groups in this compound analogues (e.g., 30b) may alter pharmacokinetics, such as metabolic stability, compared to unmethylated 30a .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.